molecular formula C14H15ClN6 B2859346 N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-21-2

N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2859346
CAS No.: 878064-21-2
M. Wt: 302.77
InChI Key: PDXZLMVSGGBMDK-UHFFFAOYSA-N
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Description

N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylaniline with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Chlorine substitution using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding nitro compound, while reduction could produce an amine derivative.

Scientific Research Applications

N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism often involves binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can disrupt critical biochemical pathways, leading to therapeutic effects in the case of medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine shares similarities with other pyrazolo[3,4-d]pyrimidines, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6/c1-8-4-5-9(6-11(8)15)18-12-10-7-17-21(3)13(10)20-14(16-2)19-12/h4-7H,1-3H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXZLMVSGGBMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322447
Record name 4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878064-21-2
Record name 4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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